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Compound of Interest

Compound Name: Methyl 4-amino-4-oxobutanoate

Cat. No.: B150972 Get Quote

In-Depth Technical Guide: Methyl 4-amino-4-
oxobutanoate
CAS Number: 53171-39-4

Synonyms: Methyl Succinamate, Succinamic Acid Methyl Ester, Butanoic Acid, 4-Amino-4-

Oxo-, Methyl Ester

Introduction
Methyl 4-amino-4-oxobutanoate is a bifunctional organic compound that serves as a valuable

intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug

development. Its structure, incorporating both a methyl ester and a primary amide functional

group, allows for a variety of chemical transformations, making it a versatile building block for

the synthesis of more complex molecules, including amino acid derivatives and heterocyclic

compounds. This guide provides a comprehensive overview of its chemical and physical

properties, synthesis, and potential applications for researchers, scientists, and drug

development professionals.

Physicochemical Properties
Methyl 4-amino-4-oxobutanoate is typically a white to off-white solid or crystalline substance

at room temperature.[1] It exhibits solubility in polar solvents such as water and alcohols, a

characteristic attributed to its polar functional groups.[1]
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Table 1: Physicochemical Properties of Methyl 4-amino-4-oxobutanoate

Property Value Reference(s)

CAS Number 53171-39-4 [1]

Molecular Formula C₅H₉NO₃ [1]

Molecular Weight 131.13 g/mol

Appearance
White to off-white

solid/crystalline powder
[1]

Melting Point 89 °C

Boiling Point 118 °C at 3 mmHg

Solubility
Soluble in polar solvents (e.g.,

water, alcohols)
[1]

Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of Methyl 4-amino-4-oxobutanoate. While publicly accessible experimental spectra are

limited, the expected spectral features can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data for Methyl 4-amino-4-oxobutanoate
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Spectroscopy Predicted Features

¹H NMR

Signals corresponding to the methyl ester

protons (-OCH₃), the two methylene groups (-

CH₂-CH₂-), and the amide protons (-NH₂). The

chemical shifts and coupling patterns would be

characteristic of this structure.

¹³C NMR

Resonances for the methyl ester carbon, the

two methylene carbons, the ester carbonyl

carbon, and the amide carbonyl carbon.

IR Spectroscopy

Characteristic absorption bands for the N-H

stretching of the primary amide, C=O stretching

of the ester and amide, C-O stretching of the

ester, and C-N stretching.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight (131.13), along with

fragmentation patterns resulting from the loss of

specific functional groups.

Synthesis
A common synthetic route to Methyl 4-amino-4-oxobutanoate involves the reaction of

succinic anhydride with methanol to form mono-methyl succinate, followed by amidation.

Experimental Protocol: Two-Step Synthesis from
Succinic Anhydride
Step 1: Synthesis of Mono-methyl succinate

In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in an excess of anhydrous

methanol.

The reaction can be heated to reflux to increase the rate of reaction.

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the excess methanol under reduced pressure to yield

mono-methyl succinate.

Step 2: Amidation of Mono-methyl succinate

The carboxylic acid of mono-methyl succinate is first activated. A common method is the

conversion to an acid chloride using a reagent like thionyl chloride or oxalyl chloride in an

inert solvent.

Alternatively, peptide coupling reagents can be used to directly form the amide.

The activated intermediate is then reacted with ammonia (e.g., ammonium hydroxide or

ammonia gas) to form the primary amide, yielding Methyl 4-amino-4-oxobutanoate.

The final product is then purified using appropriate techniques such as recrystallization or

column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b150972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Methyl 4-amino-4-oxobutanoate
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Synthetic pathway for Methyl 4-amino-4-oxobutanoate.

Applications in Drug Development
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Methyl 4-amino-4-oxobutanoate serves as a key building block in the synthesis of various

pharmaceutical compounds.[2] Its bifunctional nature allows for its incorporation into larger

molecules to modulate properties such as solubility, polarity, and biological activity.

Precursor for GABA Analogs and Other Bioactive
Molecules
The structural similarity of Methyl 4-amino-4-oxobutanoate to γ-aminobutyric acid (GABA), a

major inhibitory neurotransmitter in the central nervous system, makes it an attractive starting

material for the synthesis of GABA analogs. These analogs are investigated for their potential

as anticonvulsants, anxiolytics, and muscle relaxants.

The reactivity of the ester and amide groups allows for the introduction of various substituents,

leading to the generation of a library of compounds for biological screening.

Role in the Synthesis of Heterocyclic Compounds
The functional groups of Methyl 4-amino-4-oxobutanoate can participate in cyclization

reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.

For instance, it can be a precursor for the synthesis of substituted piperidines, pyrrolidines, and

other nitrogen-containing ring systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b150972?utm_src=pdf-body
https://cymitquimica.com/cas/53171-39-4/
https://www.benchchem.com/product/b150972?utm_src=pdf-body
https://www.benchchem.com/product/b150972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Applications in Drug Discovery
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Role of Methyl 4-amino-4-oxobutanoate in drug discovery.

Safety and Handling
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Methyl 4-amino-4-oxobutanoate is associated with certain hazards and should be handled

with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Statement Description Reference(s)

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Store in a tightly sealed container in a dry, cool place.

Conclusion
Methyl 4-amino-4-oxobutanoate is a versatile and valuable chemical intermediate with

significant potential in organic synthesis and drug discovery. Its well-defined properties and

reactive functional groups make it a useful building block for the creation of a diverse range of

molecules with potential therapeutic applications. A thorough understanding of its chemistry,

synthesis, and handling is crucial for its effective and safe utilization in a research and

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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